molecular formula C14H14S2 B160517 1,2-Bis(phenylthio)ethane CAS No. 622-20-8

1,2-Bis(phenylthio)ethane

Cat. No.: B160517
CAS No.: 622-20-8
M. Wt: 246.4 g/mol
InChI Key: MHCVYAFXPIMYRD-UHFFFAOYSA-N
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Description

1,2-Bis(phenylthio)ethane is an organic compound with the molecular formula C14H14S2. It is also known by other names such as 1,2-Di(phenylthio)ethane and Benzene, 1,1’-[1,2-ethanediylbis(thio)]bis-. This compound is characterized by the presence of two phenylthio groups attached to an ethane backbone. It is a white to almost white crystalline powder that is insoluble in water but soluble in organic solvents like alcohols, ethers, and hydrocarbons .

Mechanism of Action

Target of Action

1,2-Bis(phenylthio)ethane is an organic compound that is often used as a reagent and intermediate in organic synthesis . .

Mode of Action

It is known to participate in various organic reactions such as esterification, reduction, and carboxylic acid activation .

Biochemical Pathways

This compound can be involved in various biochemical pathways depending on the context of its use. For instance, it can participate in the synthesis of bismaleimide resin, APO-BMI, used in syntactic foams .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

The result of this compound’s action largely depends on the context of its use. In organic synthesis, it can contribute to the formation of various products. For instance, it is used for the synthesis of the bismaleimide resin, APO-BMI, used in syntactic foams .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used, which in turn can impact the efficiency of the reactions it participates in . Additionally, safety precautions should be taken to avoid dust formation and inhalation of vapors .

Biochemical Analysis

Biochemical Properties

1,2-Bis(phenylthio)ethane plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in esterification, reduction, and carboxylic acid activation reactions

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cells, making it essential to monitor its effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to beneficial outcomes and high doses potentially causing toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and activity, making it essential to study its transport and distribution in detail.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

1,2-Bis(phenylthio)ethane can be synthesized through several methods. One common synthetic route involves the reaction of benzenethiol with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2-Bis(phenylthio)ethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Bis(phenylthio)ethane has several applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis. It participates in esterification, reduction, and carboxylic acid activation reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a ligand in coordination chemistry.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: This compound is used in the production of bismaleimide resins, which are used in syntactic foams .

Comparison with Similar Compounds

1,2-Bis(phenylthio)ethane can be compared with other similar compounds such as:

This compound is unique due to its specific structure and the presence of phenylthio groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

2-phenylsulfanylethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCVYAFXPIMYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024625
Record name 1,2-Bis(phenylthio)ethane
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-
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CAS No.

622-20-8
Record name 1,2-Bis(phenylthio)ethane
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Record name 1,2-Bis(phenylthio)ethane
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Record name 1,2-Bis(phenylthio)ethane
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Record name Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-
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Record name 1,2-Bis(phenylthio)ethane
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Record name 1,1'-[ethane-1,2-diylbis(thio)]bisbenzene
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Record name 1,2-Bis(phenylthio)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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